molecular formula C7H7NO3 B485693 (2-oxopyridin-1(2H)-yl)acetic acid CAS No. 56546-36-2

(2-oxopyridin-1(2H)-yl)acetic acid

Cat. No.: B485693
CAS No.: 56546-36-2
M. Wt: 153.14g/mol
InChI Key: VMONVJKJUDZYIE-UHFFFAOYSA-N
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Description

(2-oxopyridin-1(2H)-yl)acetic acid is a heterocyclic compound that features a pyridine ring with a ketone group at the 2-position and an acetic acid moiety attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxopyridin-1(2H)-yl)acetic acid typically involves the reaction of pyridine derivatives with acetic anhydride or other acylating agents. One common method includes the use of Grignard reagents added to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of copper catalysis and activation by lithium fluoride or magnesium chloride to achieve the desired substitution on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-oxopyridin-1(2H)-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(2-oxopyridin-1(2H)-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-oxopyridin-1(2H)-yl)acetic acid is unique due to the presence of both a ketone group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(2-oxopyridin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6-3-1-2-4-8(6)5-7(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMONVJKJUDZYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56546-36-2
Record name 2-(2-oxo-1,2-dihydropyridin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (2-oxopyridin-1(2H)-yl)acetic acid interact with its target and what are the downstream effects?

A1: Research indicates that this compound, specifically a derivative named A55 (2-(3-carbamoyl-6-hydroxy-4-methyl-2-oxopyridin-1(2H)-yl) acetic acid), acts as a selective inhibitor of the RelA subunit of the transcription factor NF-κB. [] This interaction directly inhibits RelA's binding to DNA, potentially disrupting the downstream transcriptional activity regulated by this subunit. [] NF-κB plays a crucial role in various cellular processes, including inflammation and immune responses. Therefore, selectively inhibiting RelA could offer a targeted approach to modulating these pathways.

Q2: What is the structural significance of incorporating a thiazoline moiety into this compound derivatives?

A2: Researchers have synthesized a this compound derivative bifunctionalized with thiazoline to create a building block for hexadentate chelators. [] This modification allows for the creation of ligands capable of binding hard metal(III) ions. [] This is particularly relevant for potential applications in molecular imaging, where stable complexes with metal ions are often desired.

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